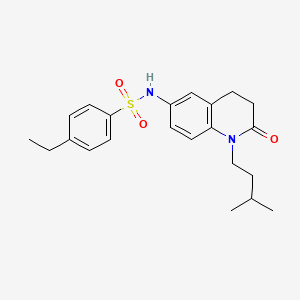

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

This compound belongs to the benzenesulfonamide class, featuring a tetrahydroquinoline scaffold substituted with an isopentyl group at the 1-position and a 4-ethylbenzenesulfonamide moiety at the 6-position.

Properties

IUPAC Name |

4-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-4-17-5-9-20(10-6-17)28(26,27)23-19-8-11-21-18(15-19)7-12-22(25)24(21)14-13-16(2)3/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOHEPPHGOLGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

Reduction: The carbonyl group in the quinoline ring can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline core would yield quinoline N-oxide derivatives, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. The quinoline core can also interact with various biological pathways, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Core

Alkyl Chain Modifications

- 4-Ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (): Replacing the isopentyl group (5-carbon branched chain) with ethyl (2-carbon linear chain) reduces steric bulk and lipophilicity. This may influence membrane permeability and metabolic stability.

- 4-Ethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide (): Incorporates a propyl group (3-carbon linear chain) and an ethyl linker between the tetrahydroquinoline and sulfonamide.

Functional Group Additions

- The sulfonamide group is absent, but the scaffold similarity highlights divergent strategies for targeting related biological pathways.

Substituent Variations on the Benzenesulfonamide Moiety

Halogenation and Electronic Effects

- These modifications could influence receptor affinity or solubility.

3-Chloro-4-Fluoro Derivative ():

Dual halogenation increases polarity and may improve target selectivity but reduce lipophilicity.

Methoxy Substitution

- 2,4-Dimethoxy-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzenesulfonamide (): Methoxy groups are electron-donating, increasing solubility via polar interactions. The absence of a 4-ethyl group reduces steric hindrance, possibly favoring different binding modes.

Hybrid Modifications: Combined Substituent Changes

- N-(1-Ethyl-2-oxo-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide (): Features an isobutoxy group (bulky, lipophilic) on the benzene ring and an ethyl group on the tetrahydroquinoline. The isobutoxy group may enhance membrane permeability but increase metabolic susceptibility.

Biological Activity

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for various pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The structure of this compound contains a quinoline core with an isopentyl substitution and a benzenesulfonamide group. These structural components contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N2O3S |

| Molecular Weight | 396.54 g/mol |

| IUPAC Name | This compound |

| CAS Number | 946198-98-7 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer activity. The mechanism of action could involve the induction of apoptosis in cancer cells or the inhibition of tumor growth through interference with cell cycle progression.

Case Study 1: Antimicrobial Evaluation

In a study examining the antimicrobial efficacy of various quinoline derivatives, this compound was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory effects of the compound in a murine model of induced inflammation. The results indicated a significant reduction in swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound.

Data Tables

| Activity Type | Tested Concentration (µM) | Effect Observed |

|---|---|---|

| Antimicrobial | 10 - 100 | Inhibition of bacterial growth |

| Anti-inflammatory | 5 - 50 | Reduction in cytokine levels |

| Anticancer | 1 - 100 | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.